molecular formula C9H6F3N B13180583 Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)-

Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)-

Cat. No.: B13180583
M. Wt: 185.15 g/mol
InChI Key: VAZMWUXWSGSTFQ-UHFFFAOYSA-N
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Description

4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE is a chemical compound with the molecular formula C9H6F3N It is characterized by the presence of a trifluoropropynyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE typically involves the reaction of aniline with a trifluoropropynylating agent. One common method includes the use of trifluoropropynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoropropynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoropropynyl group can enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2-(3,3,3-TRIFLUOROPROP-1-EN-1-YL)ANILINE: This compound has a similar structure but differs in the position of the double bond.

    4-(TRIFLUOROMETHYL)ANILINE: This compound has a trifluoromethyl group instead of a trifluoropropynyl group.

Uniqueness

4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE is unique due to the presence of the trifluoropropynyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

4-(3,3,3-trifluoroprop-1-ynyl)aniline

InChI

InChI=1S/C9H6F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4H,13H2

InChI Key

VAZMWUXWSGSTFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC(F)(F)F)N

Origin of Product

United States

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